molecular formula C9H9F3N2O2 B12313454 2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid

2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B12313454
M. Wt: 234.17 g/mol
InChI Key: RBVNAXXBMRDKCS-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid is a compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a trifluoromethyl group attached to the imidazo[1,2-a]pyridine ring system. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical and biological properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a trifluoromethyl-substituted aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine ring. The reaction conditions often include the use of a strong acid or base as a catalyst and may require elevated temperatures to drive the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in optimizing the reaction parameters and scaling up the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The trifluoromethyl group or other substituents on the ring can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The compound may also interact with cellular membranes, affecting their permeability and function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyridine-3-carboxylic acid: This compound shares the trifluoromethyl group and pyridine ring but lacks the imidazo[1,2-a]pyridine structure.

    4-(Trifluoromethyl)nicotinic acid: Another similar compound with a trifluoromethyl group attached to a nicotinic acid structure.

Uniqueness

2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the imidazo[1,2-a]pyridine ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)6-4-14-2-1-5(8(15)16)3-7(14)13-6/h4-5H,1-3H2,(H,15,16)

InChI Key

RBVNAXXBMRDKCS-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(N=C2CC1C(=O)O)C(F)(F)F

Origin of Product

United States

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